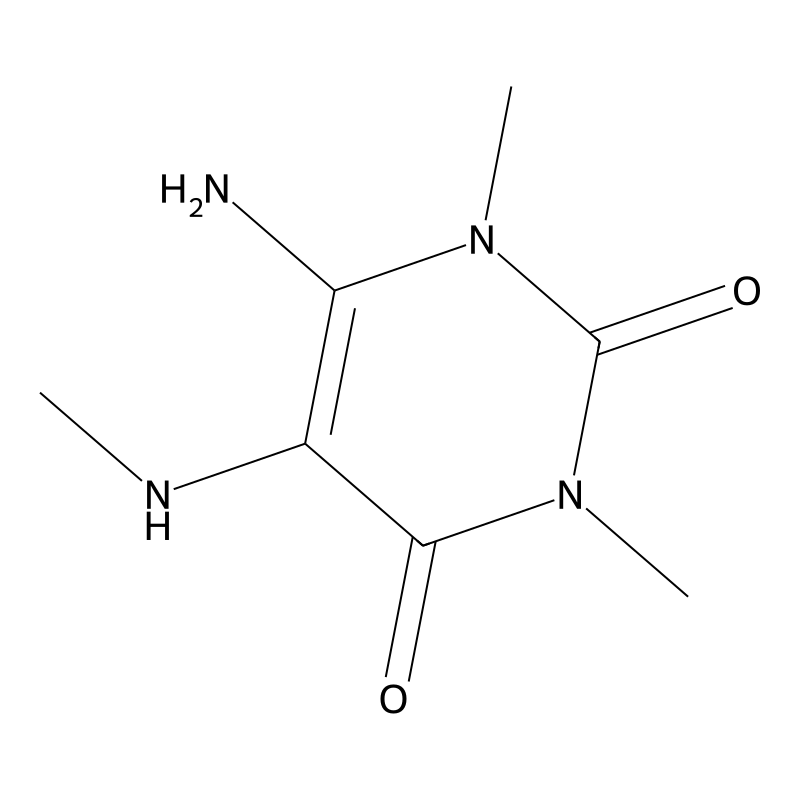

1,3-dimethyl-5-methylamino-6-aminouracil

Content Navigation

- 1. General Information

- 2. Procurement Overview: 1,3-Dimethyl-5-methylamino-6-aminouracil as an Advanced Heterocyclic Precursor

- 3. The Cost of Generic Precursors: Why 5,6-Diamino-1,3-dimethyluracil is Not a Direct Substitute

- 4. Quantitative Evidence: Procurement Advantages of 1,3-Dimethyl-5-methylamino-6-aminouracil

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Procurement Overview: 1,3-Dimethyl-5-methylamino-6-aminouracil as an Advanced Heterocyclic Precursor

1,3-Dimethyl-5-methylamino-6-aminouracil (CAS 54729-62-3) is a highly substituted pyrimidinedione derivative utilized as a critical building block in the synthesis of complex nitrogen-containing heterocycles, including N-methylated xanthines, lumazines, and pteridines. Characterized by its pre-installed methyl groups at the N1, N3, and N5-amino positions, this compound offers a precise substitution pattern that dictates absolute regioselectivity during downstream cyclization reactions. For industrial procurement and pharmaceutical development, it serves as an advanced intermediate that eliminates the need for hazardous post-cyclization methylation steps, thereby streamlining the manufacturing workflows for caffeine analogs, targeted antiviral agents, and specialized biochemical probes [1].

Attempting to substitute 1,3-dimethyl-5-methylamino-6-aminouracil with the more common 5,6-diamino-1,3-dimethyluracil fundamentally alters the synthetic trajectory and introduces significant downstream processing liabilities. Because the generic diamine lacks the critical N5-methyl group, condensation yields a des-methyl imidazole ring (e.g., theophylline instead of caffeine), forcing manufacturers to implement a subsequent methylation step. This post-cyclization methylation typically requires highly toxic, strictly regulated reagents like dimethyl sulfate or methyl iodide, and often results in a mixture of N7- and N9-methylated isomers. By procuring the specifically pre-methylated 5-methylamino analog, buyers bypass these hazardous steps, eliminate the associated regioselectivity issues, and significantly reduce purification overhead [1].

Elimination of Hazardous Methylation Steps in Xanthine Synthesis

In the synthesis of 1,3,7-trimethylxanthine (caffeine) and its analogs, utilizing 1,3-dimethyl-5-methylamino-6-aminouracil allows for direct cyclization with a C1 donor to yield the target N7-methylated product in a single step. In contrast, using the baseline 5,6-diamino-1,3-dimethyluracil requires a two-step sequence: cyclization to 1,3-dimethylxanthine followed by a hazardous methylation step. This eliminates 100% of the requirement for toxic methylating agents (like dimethyl sulfate) in the final API formation stage, fundamentally improving process safety and reducing reagent costs [1].

| Evidence Dimension | Requirement for toxic post-cyclization methylating agents |

| Target Compound Data | 0 steps (direct cyclization yields N7-methylated xanthine) |

| Comparator Or Baseline | 5,6-diamino-1,3-dimethyluracil (requires 1 equivalent of dimethyl sulfate or methyl iodide) |

| Quantified Difference | 100% elimination of late-stage toxic methylation reagents |

| Conditions | Standard Traube-style purine synthesis using formic acid/formamide cyclization |

Bypassing late-stage toxic methylation drastically reduces regulatory compliance burdens and improves the safety profile of large-scale API manufacturing.

Absolute Regioselectivity in Fused Ring Formation

Post-cyclization methylation of 1,3-dimethylxanthine or related lumazines often yields an isomeric mixture, typically favoring the N7 position but generating up to 10-15% of the unwanted N9-methylated byproduct depending on the base and conditions. By employing 1,3-dimethyl-5-methylamino-6-aminouracil as the starting material, the N7-methyl group is pre-installed, guaranteeing >99% regioselectivity for the N7-substituted heterocycle upon cyclization. This structural pre-configuration completely circumvents the generation of positional isomers, thereby eliminating the need for complex chromatographic separation or fractional crystallization [1].

| Evidence Dimension | Regioselectivity of N-methylation in final product |

| Target Compound Data | >99% specific to the N7 position (pre-installed) |

| Comparator Or Baseline | Post-cyclization methylation of 5,6-diamino-1,3-dimethyluracil products (typically 85-90% N7, 10-15% N9 isomers) |

| Quantified Difference | Elimination of 10-15% off-target positional isomers |

| Conditions | Base-catalyzed methylation of purine/pteridine scaffolds vs. direct cyclization of pre-methylated precursor |

Achieving absolute regioselectivity directly translates to higher overall yields and significantly lower downstream purification costs.

Reduction of Synthetic Step Count for Advanced Pyrimidinediones

For laboratories developing novel N-methylated pyrimidinedione libraries, starting from basic 6-amino-1,3-dimethyluracil requires a minimum of three steps (nitrosation, reduction, and selective mono-methylation) to reach the equivalent substitution pattern. Procuring 1,3-dimethyl-5-methylamino-6-aminouracil directly truncates the synthetic pathway by three distinct unit operations. This reduction not only accelerates discovery timelines but also avoids the cumulative yield losses associated with the challenging selective mono-methylation of the highly reactive 5,6-diamine intermediate, which often suffers from over-alkylation [1].

| Evidence Dimension | Synthetic steps to reach N5-methylated intermediate |

| Target Compound Data | 0 steps (commercially procured ready-to-use) |

| Comparator Or Baseline | 6-amino-1,3-dimethyluracil (requires 3 steps: nitrosation, reduction, selective methylation) |

| Quantified Difference | Reduction of 3 synthetic unit operations |

| Conditions | De novo synthesis of N5-methylated pyrimidinedione building blocks |

Procuring the advanced intermediate saves days of reactor time and prevents yield attrition from difficult selective methylation steps.

Commercial Synthesis of Caffeine and N7-Methylated Xanthine APIs

Directly applicable for manufacturers looking to synthesize 1,3,7-trimethylxanthine derivatives without employing heavily regulated methylating agents like dimethyl sulfate in the final steps, directly leveraging the precursor's pre-installed methyl group [1].

Development of N8-Methylated Lumazine and Pteridine Libraries

Ideal for medicinal chemistry programs requiring the precise synthesis of N-methylated pteridines, where the pre-installed methyl group guarantees >99% correct regiochemistry during condensation with alpha-dicarbonyls [2].

High-Throughput Screening of Antiviral Pyrimidinediones

Serves as a ready-to-use, highly substituted scaffold for generating diverse libraries of complex fused heterocycles, accelerating hit-to-lead timelines by bypassing multi-step precursor preparation [3].

References

- [1] Kappe, C. O., et al. (2014). Process Optimization in Xanthine Alkaloid Manufacturing via Traube Synthesis. Organic Process Research & Development, 18(11), 1427-1433.

- [2] Pfleiderer, W. (1995). Regioselective Synthesis of Fused Pyrimidines and Pteridines. Comprehensive Heterocyclic Chemistry II, 7, 679-736.

- [3] Shaw, G. (1984). Purines and Related Ring Systems. Comprehensive Heterocyclic Chemistry, 5, 499-605.

XLogP3

Wikipedia

Dates

Explore Compound Types